molecular formula C14H28N4 B11743121 [3-(diethylamino)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

[3-(diethylamino)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11743121
M. Wt: 252.40 g/mol
InChI Key: ZPJPAPVHEMMZFH-UHFFFAOYSA-N
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Description

[3-(diethylamino)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of amines It features a diethylamino group attached to a propyl chain, which is further connected to a pyrazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(diethylamino)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. One common method is the alkylation of 1-propyl-1H-pyrazole with 3-(diethylamino)propyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

[3-(diethylamino)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, [3-(diethylamino)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

The compound has potential applications in the development of new pharmaceuticals. Its structure allows for interactions with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound can be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, depending on its interaction with biological pathways.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.

Mechanism of Action

The mechanism of action of [3-(diethylamino)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [3-(dimethylamino)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
  • [3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
  • [3-(diethylamino)propyl][(1-propyl-1H-imidazol-5-yl)methyl]amine

Uniqueness

Compared to similar compounds, [3-(diethylamino)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine has a unique combination of functional groups that can provide distinct chemical and biological properties. The presence of both the diethylamino and pyrazole groups allows for versatile interactions with various targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H28N4

Molecular Weight

252.40 g/mol

IUPAC Name

N',N'-diethyl-N-[(2-propylpyrazol-3-yl)methyl]propane-1,3-diamine

InChI

InChI=1S/C14H28N4/c1-4-11-18-14(8-10-16-18)13-15-9-7-12-17(5-2)6-3/h8,10,15H,4-7,9,11-13H2,1-3H3

InChI Key

ZPJPAPVHEMMZFH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCCCN(CC)CC

Origin of Product

United States

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